Non-selective antagonists (e.g., clozapine) confound D4 CNS studies with D2/D3/5-HT2A off-target effects. L-674,573 is a sub-nM D4 antagonist (Ki 1000-fold selectivity over D2/D3 and low 5-HT2A, ensuring clean pathway isolation. • Avoids neuroleptic-like D2 artifacts. • Low 5-HT2A vs. L-745,870. • Robust positive control for D4 binding assays. Ready stock, consistent quality.
L-674,573 is a potent, non-peptide antagonist of the human dopamine D4 receptor, belonging to the 7-azaindole class of compounds. It is a critical pharmacological tool for researchers aiming to isolate and study the specific roles of the D4 receptor in the central nervous system. Its value is defined by its high affinity for the D4 receptor and, crucially, its profound selectivity against the closely related D2 and D3 dopamine receptors, which ensures that observed experimental effects can be confidently attributed to D4 antagonism.
5-LO translocation studies via FLAP antagonism in cell-based leukotriene biosynthesis models
Binds FLAP and blocks stimulus-induced 5-lipoxygenase membrane translocation without direct catalytic inhibition
Quinoline class FLAP antagonist, orthogonal to indole-based probes such as MK-886
Procuring a less selective compound, such as the atypical antipsychotic clozapine, to investigate D4 receptor function is a frequent source of experimental error. While clozapine binds to D4 receptors, its significant affinity for D2, D3, and various serotonin receptors makes it impossible to isolate the effects of D4 blockade. Using a non-selective tool can introduce confounding variables, leading to misinterpreted data and compromising study reproducibility. For mechanistic studies requiring precise pathway interrogation, L-674,573 provides the necessary specificity that broader-spectrum compounds lack.
Direct catalytic inhibitors do not prevent FLAP-dependent 5-LO translocation; functional outcome may differ in translocation-based assays.
MK-886 shows cell-type-dependent 5-LO translocation inhibition; cross-class substitution may require translocation verification in target cells.
Close structural analog L 671,480 fails to engage FLAP or inhibit leukotriene synthesis; scaffold similarity does not guarantee target activity.
L-674,573 demonstrates exceptionally high selectivity for the human dopamine D4 receptor over the closely related D2 and D3 subtypes. In binding assays with cloned human receptors, L-674,573 was approximately 5000-fold more selective for D4 over D2 receptors and 2100-fold more selective for D4 over D3 receptors. In contrast, the common benchmark compound clozapine is only about 15-fold selective for D4 over D2 receptors under similar conditions.
| Evidence Dimension | Receptor Selectivity Ratio (Ki D2 / Ki D4) |
| Target Compound Data | ~5000-fold |
| Comparator Or Baseline | Clozapine: ~15-fold |
| Quantified Difference | >300-fold greater selectivity than clozapine |
| Conditions | Binding affinity (Ki) determined using cloned human dopamine receptors (D4.2 and D2). |
This extreme selectivity is the primary reason to procure L-674,573; it ensures that experimental outcomes are not confounded by off-target D2 or D3 effects, which is a critical issue with less selective tools.
When choosing between highly selective D4 antagonists, off-target profiles become a key differentiator. L-674,573 and its close analog L-745,870 have comparable high affinity for the D4 receptor. However, L-674,573 shows over 10-fold lower affinity for the human 5-HT2A receptor (Ki = 320 nM) compared to L-745,870 (Ki = 29 nM).
| Evidence Dimension | Binding Affinity (Ki) at human 5-HT2A Receptor |
| Target Compound Data | 320 nM |
| Comparator Or Baseline | L-745,870: 29 nM |
| Quantified Difference | >10-fold lower affinity (weaker binding) at 5-HT2A |
| Conditions | Binding affinity (Ki) determined using cloned human 5-HT2A receptors. |
For researchers needing to avoid serotonergic system modulation, L-674,573 is the more appropriate tool, offering a cleaner D4-specific profile than L-745,870.
L-674,573 demonstrates sub-nanomolar affinity for the human dopamine D4 receptor, with a reported Ki of 0.86 nM. This is over 10-fold more potent than the benchmark compound clozapine, which has a reported Ki of 9.2 nM at the same receptor subtype.
| Evidence Dimension | Binding Affinity (Ki) at human D4.2 Receptor |
| Target Compound Data | 0.86 nM |
| Comparator Or Baseline | Clozapine: 9.2 nM |
| Quantified Difference | >10-fold higher affinity than clozapine |
| Conditions | Binding affinity (Ki) determined using cloned human dopamine D4.2 receptors. |
Higher affinity allows for the use of lower compound concentrations in vitro, minimizing potential for non-specific binding, reducing material costs, and increasing the precision of receptor occupancy studies.
For researchers investigating the precise role of D4 receptors in models of schizophrenia, ADHD, or addiction, the extreme selectivity of L-674,573 over D2 and D3 receptors is essential. It allows for the confident dissection of D4-mediated pathways without the confounding neuroleptic-like effects associated with D2 antagonism.
When studying cognitive function or behaviors where the serotonergic system plays a key role, L-674,573 is a more suitable choice than other selective D4 antagonists like L-745,870. Its significantly lower affinity for 5-HT2A receptors ensures that observed outcomes are not influenced by unintended modulation of serotonin pathways.
The potent, sub-nanomolar affinity of L-674,573 makes it an ideal positive control or reference antagonist for establishing and validating D4 receptor binding assays or functional screens. Its high affinity provides a robust signal window, while its selectivity ensures the assay is specific to the D4 target.